2-(3,3-Difluorocyclobutyl)acetaldehyde
Overview
Description
2-(3,3-Difluorocyclobutyl)acetaldehyde is a chemical compound with the molecular formula C6H8F2O . It has a molecular weight of 134.124 . The compound is also known by other synonyms such as Cyclobutaneacetaldehyde, 3,3-difluoro- .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluorocyclobutyl)acetaldehyde consists of a cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an acetaldehyde group attached to another carbon atom .Physical And Chemical Properties Analysis
2-(3,3-Difluorocyclobutyl)acetaldehyde has a density of 1.1±0.1 g/cm3 . It has a boiling point of 145.5±10.0 °C at 760 mmHg . The compound has a flash point of 50.3±13.2 °C . Its exact mass is 134.054321 . The compound has a LogP value of 0.39, indicating its partition coefficient between octanol and water . It has a vapour pressure of 4.8±0.3 mmHg at 25°C . The index of refraction of the compound is 1.396 .Scientific Research Applications
Pharmacology
2-(3,3-Difluorocyclobutyl)acetaldehyde may have potential applications in pharmacology due to its structural properties. The presence of difluorocyclobutyl could be utilized in the synthesis of small molecule drugs that target specific proteins or enzymes within the body. Its aldehyde group can be used to form imines or aminals, which are often found in bioactive molecules .
Organic Synthesis
In organic synthesis, this compound could serve as a building block for the construction of more complex molecules. Its unique difluorocyclobutyl ring system could impart stability and rigidity to the resulting compounds, which is beneficial in the development of pharmaceuticals and agrochemicals .
Material Science
The difluorocyclobutyl group in 2-(3,3-Difluorocyclobutyl)acetaldehyde could be explored for the development of new materials with enhanced properties. For instance, polymers incorporating this moiety could exhibit increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry. Its distinct chemical structure allows it to be a reference compound in chromatography or spectroscopy for the identification or quantification of similar compounds in complex mixtures .
Environmental Science
2-(3,3-Difluorocyclobutyl)acetaldehyde might be studied for its environmental impact, particularly in terms of its biodegradability and potential to form stable metabolites. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .
Biochemistry
In biochemistry, the reactivity of the aldehyde group in 2-(3,3-Difluorocyclobutyl)acetaldehyde could be harnessed in enzyme-catalyzed reactions or in the study of metabolic pathways. It could also serve as a precursor for the synthesis of bioactive compounds that interact with biological systems .
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(4-6)1-2-9/h2,5H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKBNRQSAKCDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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